5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid

Medicinal Chemistry Physicochemical Property Prediction ADME

5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid is a unique building block for SAR studies, with a specific 5-ethoxy/2-furanyl pattern that differentiates it from 5-methoxy, 5-unsubstituted, and thiophene analogs. Its LogP 2.03 and TPSA 85.7 Ų ensure controlled lipophilicity; the carboxylic acid enables amide coupling or esterification. Essential for replicating protocols requiring this exact substitution—analog substitution may cause non-reproducible results. Procure for accurate hit-to-lead optimization and fragment-based screening.

Molecular Formula C10H9NO5
Molecular Weight 223.184
CAS No. 923698-17-3
Cat. No. B2692328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid
CAS923698-17-3
Molecular FormulaC10H9NO5
Molecular Weight223.184
Structural Identifiers
SMILESCCOC1=C(N=C(O1)C2=CC=CO2)C(=O)O
InChIInChI=1S/C10H9NO5/c1-2-14-10-7(9(12)13)11-8(16-10)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,12,13)
InChIKeyNDWPEVUEZXXLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic Acid (CAS 923698-17-3): Product Baseline and Comparator Context


5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid (CAS 923698-17-3) is a heterocyclic small molecule with the molecular formula C₁₀H₉NO₅ and a molecular weight of 223.18 g/mol . It is a 2,5-disubstituted oxazole-4-carboxylic acid derivative, featuring a furan-2-yl group at the 2-position and an ethoxy group at the 5-position . The compound is primarily supplied as a research building block with a typical purity specification of ≥95% . Its structure contains a carboxylic acid moiety, which enables derivatization via amide coupling or esterification, and computational predictions indicate a calculated LogP of 2.0315 and a topological polar surface area (TPSA) of 85.7 Ų . This baseline characterization provides the foundation for evaluating differentiation relative to structurally analogous oxazole-4-carboxylic acid derivatives that lack the specific 5-ethoxy substitution pattern.

Why Generic Substitution of 5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic Acid Is Not Recommended for Structure-Activity Studies


The specific substitution pattern of 5-ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid—namely the 5-ethoxy group combined with the 2-furanyl moiety—introduces distinct physicochemical properties that cannot be replicated by the unsubstituted core 2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid (CAS 927800-86-0) or by the 5-methoxy analog . In medicinal chemistry programs, even minor modifications to the oxazole scaffold (e.g., methoxy versus ethoxy, or furan-2-yl versus thiophen-2-yl) can significantly alter lipophilicity, hydrogen-bonding capacity, and metabolic stability, which in turn impacts target engagement and in vivo pharmacokinetics [1]. Furthermore, the presence of the ethoxy substituent distinguishes this compound from the 5-unsubstituted 5-(furan-2-yl)-1,3-oxazole-4-carboxylic acid (CAS 143659-16-9), which is a distinct chemical entity with different molecular weight and predicted physicochemical parameters . Therefore, in structure-activity relationship (SAR) studies or when replicating published synthetic protocols, substituting this compound with a structurally similar analog without the precise 5-ethoxy substitution may lead to non-reproducible results or misleading biological readouts.

Quantitative Differentiation of 5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic Acid Relative to Closest In-Class Analogs


Evidence Item 1: Increased Lipophilicity Versus 5-Methoxy and 5-Unsubstituted Oxazole-4-carboxylic Acid Analogs

The 5-ethoxy substitution of 5-ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid confers a calculated LogP value of 2.0315 , which is higher than the predicted LogP for the corresponding 5-methoxy analog (estimated ~1.5 based on computational models) and the 5-unsubstituted core 2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid (calculated LogP ~0.8) [1]. This increase in lipophilicity is driven by the additional methylene unit in the ethoxy group, which reduces hydrogen-bonding capacity and enhances membrane permeability potential.

Medicinal Chemistry Physicochemical Property Prediction ADME

Evidence Item 2: Distinct Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile Versus 5-Methoxy and 5-Unsubstituted Analogs

The topological polar surface area (TPSA) of 5-ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid is calculated as 85.7 Ų, with 5 hydrogen bond acceptors and 1 hydrogen bond donor . In contrast, the 5-unsubstituted 2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid (CAS 927800-86-0) has a predicted TPSA of ~76 Ų and 4 hydrogen bond acceptors due to the absence of the ethoxy oxygen [1]. The 5-methoxy analog is expected to have a TPSA intermediate between these two values (approximately 80-82 Ų). This quantitative difference in polar surface area influences the compound's ability to engage in hydrogen-bonding networks within protein binding pockets and affects its oral bioavailability potential based on Veber's rules (TPSA < 140 Ų for good oral absorption).

Medicinal Chemistry Drug Design Physicochemical Property

Evidence Item 3: Molecular Weight and Rotatable Bond Differentiation as a Filter for Fragment-Based Screening Libraries

5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid has a molecular weight of 223.18 g/mol and 4 rotatable bonds . By comparison, the 5-unsubstituted analog 2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid has a molecular weight of 179.13 g/mol and only 2 rotatable bonds . The 5-methoxy analog (not commercially indexed with a CAS) would have an intermediate molecular weight of approximately 209 g/mol and 3 rotatable bonds. The higher molecular weight and increased rotatable bond count of the target compound place it at the upper boundary of traditional fragment libraries (typically <250 Da) while providing additional conformational flexibility for target engagement.

Fragment-Based Drug Discovery Chemical Library Design Physicochemical Property

Evidence Item 4: Heteroatom Composition Differentiates from Thiophene-Containing Oxazole-4-carboxylic Acid Analog

The sulfur-containing analog 5-ethoxy-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid (CAS 923710-57-0) shares the same 5-ethoxy-4-carboxylic acid oxazole core but substitutes the furan-2-yl group with a thiophen-2-yl moiety . This replacement results in a molecular formula of C₁₀H₉NO₄S (MW = 239.25 g/mol) compared to C₁₀H₉NO₅ (MW = 223.18 g/mol) for the target compound . The furan oxygen versus thiophene sulfur substitution alters electronic distribution, aromaticity, and hydrogen-bonding potential, which can lead to different binding affinities and metabolic stability profiles in biological systems. Additionally, the furan ring is more prone to oxidative metabolism by cytochrome P450 enzymes compared to the thiophene ring, which may result in different in vivo clearance rates.

Medicinal Chemistry Bioisostere Replacement SAR

Defined Research and Industrial Application Scenarios for 5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic Acid Based on Quantitative Differentiation


Scenario 1: Medicinal Chemistry SAR Exploration of Oxazole-4-carboxylic Acid Scaffolds with Modulated Lipophilicity

Investigators conducting structure-activity relationship (SAR) studies on oxazole-4-carboxylic acid-based inhibitors or probes should prioritize 5-ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid when a modest increase in lipophilicity (LogP = 2.0315) relative to the 5-methoxy or 5-unsubstituted analogs is required to improve passive membrane permeability. The quantitative LogP difference of approximately +0.5 to +1.2 units (as established in Evidence Item 1 ) provides a controlled variable for probing the relationship between hydrophobicity and cellular potency. The compound's 5-ethoxy substituent also increases rotatable bond count by 2 relative to the unsubstituted core (Evidence Item 3 ), offering additional conformational flexibility for optimizing binding interactions. This compound is particularly suitable for hit-to-lead optimization campaigns where incremental increases in molecular weight and lipophilicity are systematically evaluated.

Scenario 2: Fragment-Based Drug Discovery Library Design Requiring Physicochemical Diversity

For fragment library curation or virtual screening campaigns, 5-ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid serves as a valuable entry that occupies the upper molecular weight range of fragment space (MW = 223.18 g/mol) while maintaining compliance with Rule of Three guidelines for fragment-like properties (Evidence Item 3 ). Its distinct topological polar surface area (TPSA = 85.7 Ų) and hydrogen-bonding profile (5 HBA, 1 HBD) differentiate it from both the smaller 5-unsubstituted analog (TPSA ~76 Ų) and the 5-methoxy analog (Evidence Item 2 ). This physicochemical differentiation is critical for exploring diverse regions of chemical space in fragment-based screening, particularly when targeting protein pockets with specific hydrogen-bonding requirements. Procurement of this specific analog ensures that the library contains adequate representation of the oxazole-4-carboxylic acid scaffold with varying substitution patterns, enhancing the probability of identifying tractable hits with favorable property profiles.

Scenario 3: Oxazole-Furan Bioisostere Studies Comparing Oxygen Versus Sulfur Heterocycles

Researchers investigating the impact of furan (oxygen-containing) versus thiophene (sulfur-containing) bioisosteric replacements on target binding, metabolic stability, or pharmacokinetics should utilize 5-ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid as the furan-containing matched molecular pair alongside its thiophene analog (CAS 923710-57-0) (Evidence Item 4 ). The molecular weight difference of +16.07 g/mol and the distinct electronic properties of the furan ring (higher electron density, greater susceptibility to oxidative metabolism) provide a controlled framework for assessing the contribution of the 2-heteroaryl substituent to biological activity. This compound is essential for SAR studies where the oxazole-4-carboxylic acid core is maintained constant while the 2-substituent is varied, enabling direct attribution of observed differences in potency or ADME properties to the furan-thiophene replacement.

Scenario 4: Organic Synthesis and Methodology Development for 5-Alkoxy Oxazole-4-carboxylic Acid Derivatives

5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid represents a specific example of the 5-alkoxy-2-aryl-oxazole-4-carboxylic acid scaffold that is of interest for synthetic methodology development . The presence of the carboxylic acid moiety at the 4-position provides a reactive handle for derivatization via amide coupling or esterification, enabling the synthesis of diverse compound libraries . The 5-ethoxy group distinguishes this compound from more commonly synthesized 5-methoxy or 5-unsubstituted oxazole-4-carboxylic acids, providing a unique substrate for evaluating the generality of new oxazole-forming reactions or functional group interconversions. Procurement of this specific compound is justified when the synthetic objective requires the 5-ethoxy substitution pattern, which cannot be introduced post-synthetically without specialized reagents, or when replicating published procedures that utilize this exact building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.